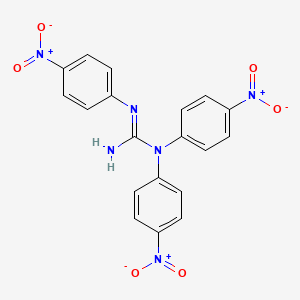

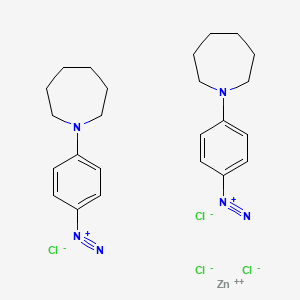

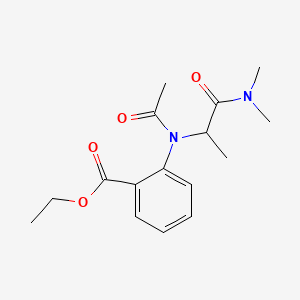

![molecular formula C47H65NO4PPdS+ B13775207 Dicyclohexyl-[2-(2,4-ditert-butyl-6-methoxyphenyl)phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)](/img/structure/B13775207.png)

Dicyclohexyl-[2-(2,4-ditert-butyl-6-methoxyphenyl)phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

VPhos Pd G4: is a fourth-generation Buchwald palladacycle precatalyst. It is a highly active and versatile compound used primarily in cross-coupling reactions, such as the Lipshutz–Negishi cross-coupling of alkyl halides with aryl electrophiles . This compound is known for its stability in air, moisture, and thermal conditions, making it a valuable tool in synthetic chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: VPhos Pd G4 is synthesized from biaryl (dialkyl)phosphine ligands. The preparation involves the methylation of the amino group on the biphenyl backbone, which helps to prevent the limitations observed in the third-generation precatalysts . The synthetic route typically includes the use of octanoic acid/sodium octanoate surfactant system to enable rapid synthesis of a wide spectrum of alkylated scaffolds from alkyl zinc reagents .

Industrial Production Methods: The industrial production of VPhos Pd G4 involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process is designed to be efficient and scalable, allowing for the production of significant quantities of the compound for various applications .

Análisis De Reacciones Químicas

Types of Reactions: VPhos Pd G4 undergoes several types of cross-coupling reactions, including:

- Buchwald-Hartwig Cross Coupling Reaction

- Heck Reaction

- Hiyama Coupling

- Negishi Coupling

- Sonogashira Coupling

- Stille Coupling

- Suzuki-Miyaura Coupling

Common Reagents and Conditions: The common reagents used in these reactions include alkyl halides, aryl electrophiles, and alkyl zinc reagents. The conditions typically involve the use of a surfactant system of octanoic acid/sodium octanoate, which enables the efficient formation of C(sp3)–C(sp2) cross-coupled products .

Major Products: The major products formed from these reactions are diverse C(sp3)–C(sp2) cross-coupled products, which are valuable intermediates in the synthesis of complex organic molecules .

Aplicaciones Científicas De Investigación

VPhos Pd G4 has a wide range of applications in scientific research, including:

Chemistry: It is used in the synthesis of complex organic molecules through various cross-coupling reactions.

Biology: The compound is utilized in the development of biologically active molecules and pharmaceuticals.

Medicine: VPhos Pd G4 is employed in the synthesis of drug candidates and active pharmaceutical ingredients.

Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.

Mecanismo De Acción

The mechanism of action of VPhos Pd G4 involves the formation of an active palladium species through the reductive elimination of a Pd−amido complex. This active species then participates in cross-coupling reactions to form the desired products . The molecular targets and pathways involved include the activation of alkyl halides and aryl electrophiles, leading to the formation of C(sp3)–C(sp2) bonds .

Comparación Con Compuestos Similares

- VPhos Pd G3

- XPhos Pd G4

- EPhos Pd G4

- GPhos Pd G4

- t-BuDavePhos Pd G4

Comparison: VPhos Pd G4 is unique due to its improved activity profile for the reductive coupling of non-aromatic heterocyclic alkyl bromides. The methylation of the amino group on the biphenyl backbone helps to prevent the limitations observed in the third-generation precatalysts . This modification enhances its stability and solubility in common organic solvents, making it a superior choice for various cross-coupling reactions .

Propiedades

Fórmula molecular |

C47H65NO4PPdS+ |

|---|---|

Peso molecular |

877.5 g/mol |

Nombre IUPAC |

dicyclohexyl-[2-(2,4-ditert-butyl-6-methoxyphenyl)phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) |

InChI |

InChI=1S/C33H49OP.C13H11N.CH4O3S.Pd/c1-32(2,3)24-22-28(33(4,5)6)31(29(23-24)34-7)27-20-14-15-21-30(27)35(25-16-10-8-11-17-25)26-18-12-9-13-19-26;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h14-15,20-23,25-26H,8-13,16-19H2,1-7H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1 |

Clave InChI |

VAPBXRPNLXSRPD-UHFFFAOYSA-O |

SMILES canónico |

CC(C)(C)C1=CC(=C(C(=C1)OC)C2=CC=CC=C2[PH+](C3CCCCC3)C4CCCCC4)C(C)(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

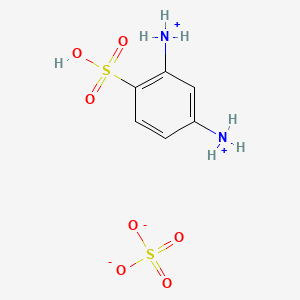

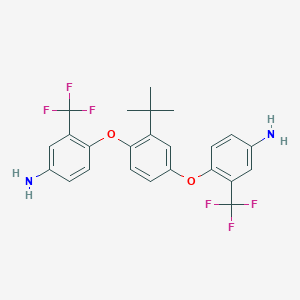

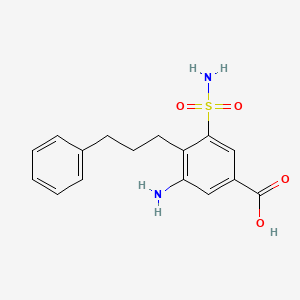

![2-[3,5-bis(2-aminophenyl)phenyl]aniline](/img/structure/B13775164.png)

![N,N''-(Methylene-p-phenylene)-bis-[N'-(2-hydroxyethyl)]urea](/img/structure/B13775171.png)